molecular formula C14H20N2O3S B2382075 N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide CAS No. 1058250-65-9

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2382075
CAS No.: 1058250-65-9
M. Wt: 296.39
InChI Key: LWFVCCRWLUOSCL-UHFFFAOYSA-N
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Description

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, as well as various alkaloids . This compound features a carboxamide bridge connecting N-methyl and phenyl substituents to the piperidine core, a structure that is commonly explored for developing biologically active molecules. The methylsulfonyl group attached to the piperidine nitrogen is a key functional moiety that can influence the compound's physicochemical properties and potential receptor binding. While specific biological data for this exact molecule requires further investigation, structurally related piperidine-carboxamide derivatives are frequently investigated for their potential pharmacological properties, including central nervous system activity. Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. It is also valuable for method development in analytical chemistry and for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15(13-8-4-3-5-9-13)14(17)12-7-6-10-16(11-12)20(2,18)19/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFVCCRWLUOSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Core Piperidine Intermediate Preparation

The synthesis begins with piperidine-3-carboxylic acid derivatives. Two primary approaches dominate:

Direct Sulfonylation of Piperidine-3-Carboxylic Acid

Reaction Scheme :
$$
\text{Piperidine-3-carboxylic acid} + \text{Methylsulfonyl chloride} \xrightarrow{\text{Base (TEA)}} \text{1-(Methylsulfonyl)piperidine-3-carboxylic acid}
$$

  • Conditions :
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Base: Triethylamine (TEA, 2.5 equiv)
    • Temperature: 0°C → room temperature, 4–6 h
  • Yield : 85–92% (based on analogous sulfonylation in)
Ester Protection/Deprotection Route

For acid-sensitive subsequent steps:

  • Methyl ester formation : Piperidine-3-carboxylic acid → methyl ester (SOCl₂/MeOH).
  • Sulfonylation : As above.
  • Ester hydrolysis : NaOH/MeOH-H₂O, 60°C, 2 h.

Carboxamide Formation

The sulfonylated piperidine-3-carboxylic acid is coupled with N-methyl-N-phenylamine via two methods:

Acid Chloride-Mediated Coupling

Reaction Scheme :
$$
\text{1-(Methylsulfonyl)piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{N-Methyl-N-phenylamine}} \text{Target compound}
$$

  • Conditions :
    • Thionyl chloride (2.0 equiv), reflux, 2 h.
    • Amine (1.2 equiv), DCM, 0°C → RT, 12 h.
  • Yield : 75–80% (similar to)
Coupling Reagent Approach

Reagents : DCC/DMAP or HATU/HOAt
Optimized Protocol (from):

Component Amount
Sulfonylated acid 1.0 equiv
HATU 1.5 equiv
HOAt 1.5 equiv
N-Methyl-N-phenylamine 1.2 equiv
DIPEA 3.0 equiv
  • Solvent : DMF, 25°C, 8 h
  • Yield : 82–88%

Alternative Pathways

Reductive Amination Route

For piperidine ring construction in situ:

  • Aldehyde intermediate : 3-Carboxybenzaldehyde + methylsulfonamide.
  • Reductive amination : NaBH₃CN, MeOH, 40°C, 12 h.
  • Carboxamide formation : As above.
  • Advantage : Avoids pre-formed piperidine (patent).

Microwave-Assisted Synthesis

Accelerates sulfonylation and coupling steps (based on):

  • Microwave conditions : 100°C, 30 min per step.
  • Overall yield : 70% (20% faster than conventional methods).

Critical Analysis of Methods

Yield and Purity Comparison

Method Yield (%) Purity (HPLC) Scalability
Acid chloride 75–80 95–97% Moderate
HATU coupling 82–88 98–99% High
Reductive amination 65–70 90–92% Low

Byproduct Management

  • Major byproducts :
    • Over-sulfonylated species (<5%, controlled by stoichiometry).
    • Ester hydrolysis intermediates (in protection/deprotection route).
  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (MeOH/H₂O).

Spectroscopic Validation

Key characterization data from analogous compounds ():

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph), 3.82 (s, 3H, SO₂CH₃), 3.15–2.95 (m, 2H, piperidine), 2.88 (s, 3H, NCH₃).
  • MS (ESI) : m/z 297.4 [M+H]⁺.

Industrial Considerations

  • Cost drivers : HATU > DCC > acid chloride.
  • Green chemistry : TBAB-mediated sulfonylation reduces solvent use (patent).
  • Safety : Methylsulfonyl chloride requires strict temperature control (<10°C).

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Notable Properties
This compound Piperidine - 1-Methylsulfonyl
- 3-Carboxamide
- N-Methyl, N-phenyl
High metabolic stability due to sulfonyl group; moderate lipophilicity
(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoic acid Pyrimidine-heptenoic acid - 4-Fluorophenyl
- N-methyl-N-methylsulfonylamino
- Isopropyl
Enhanced receptor binding (fluorophenyl); improved solubility (sulfonylamino)
N-phenylpiperidine-3-carboxamide Piperidine - 3-Carboxamide
- N-phenyl (no sulfonyl)
Lower metabolic stability; higher susceptibility to oxidation
1-(Methylsulfonyl)-piperidine-4-carboxamide Piperidine - 1-Methylsulfonyl
- 4-Carboxamide
Altered binding affinity due to carboxamide position; similar stability

Key Findings:

Role of Sulfonyl Groups: The methylsulfonyl group in the target compound and the sulfonylamino group in the pyrimidine derivative () both confer resistance to enzymatic degradation, a critical factor in drug design .

Aromatic Substituents : The N-phenyl group in the target compound lacks electron-withdrawing substituents (e.g., fluorine in ’s compound), which could reduce its binding affinity to targets requiring strong dipole interactions .

Carboxamide Positioning : Compared to 1-(methylsulfonyl)-piperidine-4-carboxamide, the 3-carboxamide isomer in the target compound may exhibit distinct hydrogen-bonding patterns, influencing target selectivity.

Metabolic Stability : The absence of a sulfonyl group in N-phenylpiperidine-3-carboxamide results in faster hepatic clearance, as seen in analogous compounds .

Contrasting Evidence:

  • While sulfonyl groups generally improve stability, their incorporation in certain scaffolds (e.g., pyrimidine vs. piperidine) may lead to divergent pharmacokinetic profiles. For example, the pyrimidine derivative in exhibits higher aqueous solubility due to its heptenoic acid backbone, whereas the piperidine-based target compound may require formulation optimization for bioavailability .

Research Implications

The structural nuances of this compound highlight the importance of substituent engineering in drug discovery. Future studies should explore:

  • Crystallographic Data : SHELX-based refinement (e.g., SHELXL) to resolve conformational details .
  • Biological Screening : Comparative assays against targets like kinases or GPCRs to validate hypothesized interactions.
  • SAR Studies : Systematic modification of the phenyl ring (e.g., fluorination) to optimize potency and ADME properties .

Biological Activity

N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including mechanisms of action, pharmacokinetics, and therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the following structure:

PropertyDescription
IUPAC Name This compound
Molecular Formula C14H20N2O3S
Molecular Weight 288.39 g/mol
InChI Key LWFVCCRWLUOSCL-UHFFFAOYSA-N

Target Interactions

Research indicates that compounds with similar structures to this compound exhibit interactions with various biological targets:

  • Viral Proteins : Similar compounds have been shown to interact with the genome polyprotein of the hepatitis C virus, suggesting potential antiviral properties.
  • Cell Signaling Pathways : The compound may influence the PI3K/Akt/mTOR signaling pathways, which are critical in regulating cell growth and survival.

Antibacterial Activity

The compound has demonstrated potent antibacterial effects against both gram-negative and gram-positive bacteria. This activity is likely mediated through interactions with cell membranes or specific bacterial proteins.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound may exhibit favorable absorption and distribution characteristics. Factors influencing its pharmacokinetics include:

  • Absorption : The compound is expected to have good oral bioavailability.
  • Metabolism : Similar compounds undergo hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is anticipated for metabolites formed during metabolism.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antiviral Activity : A study indicated that derivatives similar to this compound showed significant antiviral effects against Hepatitis C virus in vitro, highlighting its potential as a therapeutic agent in viral infections.
  • Antibacterial Efficacy : In vitro tests revealed that the compound exhibited strong antibacterial properties against a range of pathogens, including resistant strains of Staphylococcus aureus. These findings suggest its potential use in treating bacterial infections.
  • Cytotoxicity Studies : Research involving cancer cell lines demonstrated that the compound can induce apoptosis in specific cancer types, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide?

Methodological Answer:
The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions requiring precise control of:

  • Reaction Temperature : Elevated temperatures (e.g., 60–80°C) for amide bond formation, but lower temperatures for sulfonylation to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation due to inertness .
  • Catalysts : Coupling agents like HBTU or EDC improve amidation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments (e.g., methylsulfonyl group at δ 3.0–3.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm amide C=O stretches .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against targets like kinases or proteases using fluorogenic substrates .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine Ki_i values .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:
SAR analysis involves:

  • Substituent Variation : Modifying the phenyl or methylsulfonyl group to assess impact on potency (e.g., electron-withdrawing groups enhance target affinity) .
  • Bioisosteric Replacement : Replacing piperidine with morpholine or substituting sulfonyl with carbonyl to improve metabolic stability .
  • Activity Cliffs : Identify critical residues via mutagenesis (e.g., alanine scanning of target proteins) .

Example Structural Analogs and Activities :

Compound ModificationBiological Activity
4-Chloro-phenyl substitutionEnhanced antimicrobial activity
Pyrimidine-core replacementReduced cytotoxicity

Advanced: What computational strategies are used to predict target binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide to simulate ligand-receptor interactions (e.g., sulfonyl group hydrogen bonding with catalytic residues) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR Modeling : CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with IC50_{50} .

Advanced: How can solubility and stability challenges be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt Formation : Hydrochloride salts improve crystallinity and stability .
  • Nanoformulations : Liposomal encapsulation or PLGA nanoparticles for sustained release .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and cytotoxicity) .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR alongside enzymatic assays) .

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